1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]
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Overview
Description
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with the molecular formula C16H18Br2O2 It is a derivative of benzene, where two benzene rings are connected via an ethane-1,2-diylbis(oxy) linkage, and each benzene ring is substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,2-dibromoethane with 3-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 1,2-dibromoethane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Catalysis: Used as a ligand or precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-methylbenzene]: Similar structure but with methyl groups instead of bromomethyl groups.
1,1’-[Ethane-1,2-diylbis(oxy)]bis[4-methylbenzene]: Similar structure but with methyl groups at the para position.
1,1’-[Ethane-1,2-diylbis(oxy)]bis[4-bromomethylbenzene]: Similar structure but with bromomethyl groups at the para position.
Uniqueness
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups at the meta position, which can influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
560086-30-8 |
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Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
1-(bromomethyl)-3-[2-[3-(bromomethyl)phenoxy]ethoxy]benzene |
InChI |
InChI=1S/C16H16Br2O2/c17-11-13-3-1-5-15(9-13)19-7-8-20-16-6-2-4-14(10-16)12-18/h1-6,9-10H,7-8,11-12H2 |
InChI Key |
GWEYTCNBYCNLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)CBr)CBr |
Origin of Product |
United States |
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